

An In-depth Technical Guide on the Crystalline Structure of Hydrastinine Hydrochloride

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Compound of Interest		
Compound Name:	Hydrastinine Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystalline structure of **Hydrastinine Hydrochloride**, a semisynthetic alkaloid. Despite a comprehensive search of scientific literature and crystallographic databases, no publicly available, experimentally determined crystallographic data for **Hydrastinine Hydrochloride** was found. This document, therefore, summarizes the known chemical and physical properties of the compound. Furthermore, it provides a generalized, detailed experimental protocol for the determination of a small molecule crystal structure, which would be applicable to **Hydrastinine Hydrochloride**. A visual workflow of this process is also presented to meet the needs of researchers in the field.

Introduction

Hydrastinine is a semisynthetic tetrahydroisoquinoline alkaloid derived from the hydrolysis of hydrastine, an alkaloid extracted from the goldenseal plant (Hydrastis canadensis).[1] Its hydrochloride salt, **Hydrastinine Hydrochloride**, has been noted for its hemostatic properties. [1] Understanding the three-dimensional atomic arrangement within a crystal is fundamental in drug development for comprehending its physicochemical properties, such as solubility, stability, and bioavailability.

This guide aims to provide a comprehensive overview of the crystalline structure of **Hydrastinine Hydrochloride**. However, it is critical to state that a thorough search of prominent crystallographic databases (including the Cambridge Structural Database - CSD, the Inorganic Crystal Structure Database - ICSD, and the Crystallography Open Database - COD)



and the broader scientific literature did not yield any specific reports detailing the single-crystal X-ray diffraction analysis of **Hydrastinine Hydrochloride**. Consequently, quantitative data such as unit cell parameters and space group are not available in the public domain.

In lieu of specific experimental data, this guide will provide known physical and chemical data for **Hydrastinine Hydrochloride**. It will also outline a standard, state-of-the-art methodology that would be employed for the determination of its crystal structure.

Physicochemical Properties of Hydrastinine Hydrochloride

While crystallographic data is unavailable, other quantitative and qualitative data for **Hydrastinine Hydrochloride** have been reported. This information is summarized in the table below.

Property	Value
Chemical Formula	C11H14CINO3
Molecular Weight	243.68 g/mol
Appearance	Pale yellow, odorless crystals with a bitter taste. [2] Solutions in water exhibit a blue fluorescence.[2]
Solubility	Soluble in water and alcohol.[2][3]
CAS Number	4884-68-8

Generalized Experimental Protocol for Crystal Structure Determination

The following section details a standard experimental workflow for determining the crystalline structure of a small organic molecule like **Hydrastinine Hydrochloride** via single-crystal X-ray diffraction.

3.1. Crystallization

Foundational & Exploratory





The initial and often most challenging step is to grow single crystals of high quality, typically 0.1-0.5 mm in each dimension. For a water-soluble compound like **Hydrastinine Hydrochloride**, several techniques can be employed:

- Slow Evaporation: A saturated solution of **Hydrastinine Hydrochloride** in a suitable solvent (e.g., water, ethanol, or a mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
- Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled. The
 decrease in solubility upon cooling can lead to the growth of single crystals.

3.2. X-ray Diffraction Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal motion and radiation damage.

The diffractometer, equipped with a radiation source (commonly Mo K α , λ = 0.71073 Å, or Cu K α , λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector), rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern of spots (reflections) is recorded. A full sphere of data, comprising thousands of reflections with their positions and intensities, is collected.

3.3. Structure Solution and Refinement

The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.

This initial model is then refined against the experimental diffraction data. The refinement process involves adjusting atomic parameters (coordinates and anisotropic displacement parameters) to improve the agreement between the calculated and observed structure factors.

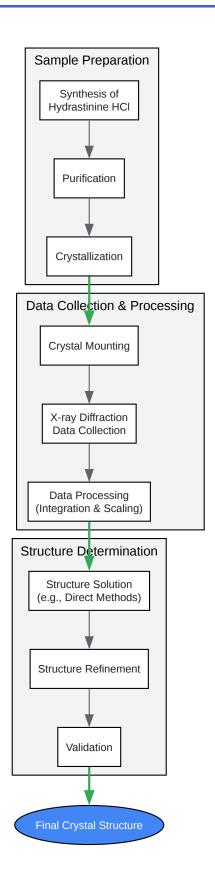


Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using metrics such as the R-factor, GooF (Goodness of Fit), and the analysis of the residual electron density map.

Visual Representation of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the crystal structure of a small molecule.





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